N-(2-furylmethyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
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Overview
Description
N-(2-furylmethyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, commonly known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMA is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of FMA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. FMA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FMA has been reported to exhibit anti-inflammatory effects by reducing the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth. FMA has shown antibacterial and antifungal activities against various microorganisms. It has also been reported to exhibit insecticidal and herbicidal activities.
Advantages and Limitations for Lab Experiments
FMA has several advantages as a research compound. It is relatively easy to synthesize and has been reported to exhibit various activities that make it a potential candidate for drug development. However, FMA has some limitations. It is a highly reactive compound and may require special handling procedures. Additionally, the mechanism of action of FMA is not fully understood, which may limit its potential applications.
Future Directions
For the research of FMA include the development of FMA-based drugs, investigation of its mechanism of action, and its potential use as an insecticide and herbicide.
Synthesis Methods
FMA can be synthesized using various methods including the reaction of 2-furylmethylamine with ethyl 4-nitroacetoacetate, followed by the cyclization of the intermediate product. Another method involves the reaction of 2-furylmethylamine with 4-nitropyrazole-1-carboxylic acid, followed by the acylation with acetic anhydride. Both methods have been reported to yield FMA in good yields.
Scientific Research Applications
FMA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. FMA has also been studied for its potential use as an insecticide and a herbicide.
properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10N4O4/c15-10(11-5-9-2-1-3-18-9)7-13-6-8(4-12-13)14(16)17/h1-4,6H,5,7H2,(H,11,15) |
InChI Key |
RRLDRDVTVZKUGW-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
solubility |
35.6 [ug/mL] |
Origin of Product |
United States |
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